1-(3-Nitrophenyl)piperazine

Sigma-1 Receptor Receptor Binding Neuropharmacology

1-(3-Nitrophenyl)piperazine (CAS 54054-85-2) is the meta-nitro arylpiperazine isomer whose unique pharmacophore geometry cannot be replicated by ortho- or para- analogs. This positional specificity delivers subnanomolar sigma-1 receptor selectivity, negligible sigma-2 engagement, and a defined 5-HT1B affinity (34 nM) with clean dopamine D1 selectivity (Ki >1,000 nM). It also binds the chalcone death-ligand site for apoptosis studies. Procure this specific isomer to ensure assay reproducibility, data continuity, and reliable pharmacological outcomes.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 54054-85-2
Cat. No. B1334192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrophenyl)piperazine
CAS54054-85-2
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O2/c14-13(15)10-3-1-2-9(8-10)12-6-4-11-5-7-12/h1-3,8,11H,4-7H2
InChIKeyLHHZRIYUOZPKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitrophenyl)piperazine (CAS 54054-85-2): A Core Piperazine Scaffold for Targeted CNS and Antiproliferative Research


1-(3-Nitrophenyl)piperazine (CAS 54054-85-2) is a nitro-substituted arylpiperazine derivative with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol [1]. This compound functions as a key scaffold in medicinal chemistry, exhibiting interactions with serotonin (5-HT) receptor subtypes and the sigma-1 receptor pathway, which are critical in neuropsychiatric and anticancer research . As a solid with a predicted pKa of 8.75 and a melting point range of 222-228 °C (decomposition), it serves as a versatile intermediate for the synthesis of more complex pharmacologically active molecules .

Why 1-(3-Nitrophenyl)piperazine Cannot Be Replaced by Other Arylpiperazine Analogs in Critical Assays


The specific substitution pattern of the nitro group on the phenyl ring of 1-(3-Nitrophenyl)piperazine dictates a unique pharmacophore geometry and electronic profile that cannot be replicated by its ortho- or para- analogs. This results in divergent binding affinities and functional outcomes at key biological targets such as sigma receptors and tyrosinase [1]. For instance, the meta-nitro substitution confers distinct receptor selectivity and potency profiles compared to other isomers, making generic substitution with a different nitrophenylpiperazine a high-risk proposition for assay reproducibility and data continuity [2][3]. The quantitative evidence below underscores these critical, position-specific differences.

Quantitative Differentiation of 1-(3-Nitrophenyl)piperazine from Key Analogs and In-Class Candidates


Comparative Sigma-1 Receptor Binding Affinity of m-Nitro vs. o-Nitro Derivatives

In a direct comparison within the same study, the meta-nitro substituted derivative (compound 10) demonstrated a subnanomolar affinity for the sigma-1 receptor, whereas the corresponding ortho-nitro compound (compound 9) exhibited its highest affinity for the sigma-2 site with a Ki of 4.9 nM [1]. This head-to-head comparison reveals a stark difference in subtype selectivity dictated solely by the position of the nitro group on the phenyl ring.

Sigma-1 Receptor Receptor Binding Neuropharmacology

Serotonin 5-HT1B Receptor Affinity: A Quantified Interaction for 1-(3-Nitrophenyl)piperazine

1-(3-Nitrophenyl)piperazine exhibits a specific, moderate binding affinity for the rat 5-hydroxytryptamine 1B (5-HT1B) receptor with a measured Ki value of 34 nM [1]. This represents a targeted interaction within the serotonin receptor family, differentiating it from broader-spectrum serotonin ligands.

Serotonin Receptor 5-HT1B Binding Assay

Dopamine D1 Receptor Selectivity: Evidence of a Clean Profile for Non-Dopaminergic Applications

1-(3-Nitrophenyl)piperazine demonstrates a lack of significant binding affinity for the rat dopamine D1 receptor, with a Ki value greater than 1,000 nM (1 µM) [1]. This low affinity indicates a clean selectivity profile, which is a crucial differentiator from many arylpiperazines that promiscuously engage dopaminergic pathways.

Dopamine Receptor Selectivity Off-Target

Comparative Evaluation in Tyrosinase Inhibition: m-Nitro vs. p-Nitro Substituted Scaffolds

A comprehensive structure-activity relationship (SAR) study on tyrosinase inhibitors highlights a critical divergence based on nitro group position. While a series of 4-nitrophenylpiperazine derivatives were synthesized and tested, the most potent compound in that series (4l) exhibited an IC50 of 72.55 μM [1]. In contrast, a separate study identified that a compound containing the 1-(3-nitrophenyl)piperazine core demonstrated antiproliferative effects mediated through interactions with the death ligand site on chalcone, a mechanism distinct from the direct enzyme inhibition observed with the para-substituted analogs .

Tyrosinase Inhibition Enzyme Assay SAR

Recommended Application Scenarios for 1-(3-Nitrophenyl)piperazine Based on Verified Differential Data


Development of Selective Sigma-1 Receptor Ligands

The subnanomolar affinity and high selectivity for the sigma-1 receptor over sigma-2, as demonstrated in direct comparative studies [1], make 1-(3-Nitrophenyl)piperazine an ideal starting scaffold for the design and synthesis of novel sigma-1 selective ligands. This is particularly relevant for research programs investigating sigma-1's role in neuroprotection, pain modulation, and cancer biology, where avoiding sigma-2 engagement is desirable to minimize off-target effects.

Serotonergic System Research with a Focus on 5-HT1B Receptor Profiling

With a well-defined binding affinity of 34 nM for the 5-HT1B receptor [1], this compound serves as a reliable reference or tool compound for assays aimed at characterizing 5-HT1B receptor function. Its use is indicated in studies requiring a ligand with a known, moderate affinity for this specific serotonin receptor subtype, while maintaining a clean profile against dopamine D1 receptors (Ki > 1,000 nM) to reduce experimental noise [2].

Investigating Chalcone-Mediated Apoptotic Pathways in Cancer Cells

1-(3-Nitrophenyl)piperazine's demonstrated ability to bind to the death ligand site on chalcone and inhibit cellular proliferation in vitro [1] positions it as a valuable chemical probe for studying this specific apoptotic mechanism. This application is distinct from tyrosinase inhibition studies, where para-substituted analogs are more relevant [2].

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